molecular formula C22H17N5OS B3487560 2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Cat. No.: B3487560
M. Wt: 399.5 g/mol
InChI Key: CNQUSDDKRKROSE-UHFFFAOYSA-N
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Description

2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyano, and phenyl groups, as well as a sulfanyl and acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a multi-component reaction involving an aldehyde, a nitrile, and an amine under acidic or basic conditions.

    Substitution Reactions: The amino, cyano, and phenyl groups are introduced through substitution reactions, often using reagents like aniline, cyanogen bromide, and benzene derivatives.

    Thioether Formation: The sulfanyl group is introduced by reacting the pyridine derivative with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated benzene derivatives, aniline, cyanogen bromide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine and phenyl derivatives.

Scientific Research Applications

2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the 3-methylphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5OS/c1-14-6-5-9-16(10-14)26-19(28)13-29-22-18(12-24)20(15-7-3-2-4-8-15)17(11-23)21(25)27-22/h2-10H,13H2,1H3,(H2,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQUSDDKRKROSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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2-[(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide

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